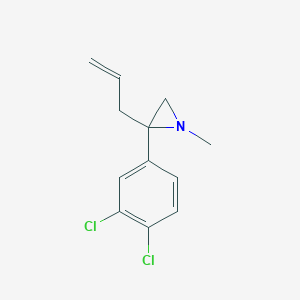
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and a prop-2-en-1-yl group attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride, methylamine, and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 3,4-dichlorobenzyl chloride with methylamine to form 3,4-dichlorobenzylmethylamine.
Cyclization: The intermediate is then reacted with allyl bromide under basic conditions to induce cyclization, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. This reactivity is key to its biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)-1-methylaziridine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)aziridine: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is unique due to the combination of the dichlorophenyl group, methyl group, and prop-2-en-1-yl group attached to the aziridine ring
Propriétés
Numéro CAS |
919534-42-2 |
|---|---|
Formule moléculaire |
C12H13Cl2N |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-1-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C12H13Cl2N/c1-3-6-12(8-15(12)2)9-4-5-10(13)11(14)7-9/h3-5,7H,1,6,8H2,2H3 |
Clé InChI |
NHSWMGGZCNPIET-UHFFFAOYSA-N |
SMILES canonique |
CN1CC1(CC=C)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


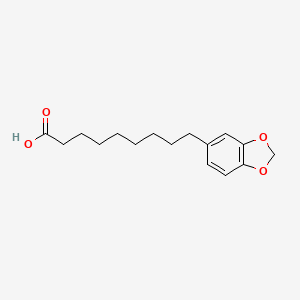
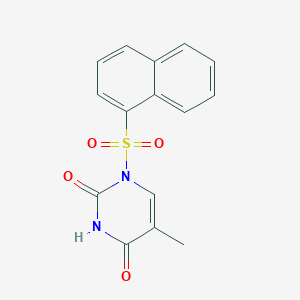
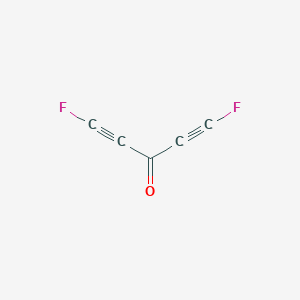
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
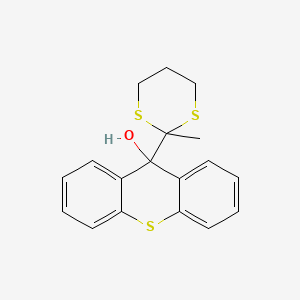
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
